molecular formula C25H26N2O5S2 B15029486 1,3-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis[(2,4,6-trimethylphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B15029486
M. Wt: 498.6 g/mol
InChI Key: ZAYJOGFNILVJHX-UHFFFAOYSA-N
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Description

1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a fused bicyclic structure containing both benzene and diazole rings, and is further substituted with trimethylbenzenesulfonyl groups. These structural elements contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the trimethylbenzenesulfonyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene or diazole rings, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with molecular targets through its sulfonyl and benzodiazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with other similar compounds, such as:

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound shares a similar structural motif but differs in its chemical properties and reactivity.

    Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another related compound with distinct applications and chemical behavior.

    2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a different core structure but share some functional similarities in terms of reactivity and applications.

The uniqueness of 1,3-BIS(2,4,6-TRIMETHYLBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific combination of structural elements, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H26N2O5S2

Molecular Weight

498.6 g/mol

IUPAC Name

1,3-bis[(2,4,6-trimethylphenyl)sulfonyl]benzimidazol-2-one

InChI

InChI=1S/C25H26N2O5S2/c1-15-11-17(3)23(18(4)12-15)33(29,30)26-21-9-7-8-10-22(21)27(25(26)28)34(31,32)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3

InChI Key

ZAYJOGFNILVJHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N(C2=O)S(=O)(=O)C4=C(C=C(C=C4C)C)C)C

Origin of Product

United States

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